Hydroxyphenyl propamidobenzoic acid synthesis and characterization
Hydroxyphenyl propamidobenzoic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxyphenyl Propamidobenzoic Acid
Authored by a Senior Application Scientist
Foreword: Bridging Nature's Calm with Synthetic Precision
Hydroxyphenyl Propamidobenzoic Acid (HPPBA), a synthetic analogue of the soothing avenanthramides found in oats (Avena sativa), has emerged as a cornerstone ingredient in advanced dermatological and cosmetic formulations.[1][2] Known scientifically as 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid and by the synonym Dihydroavenanthramide D, this molecule captures the potent anti-irritant, antihistaminic, and anti-inflammatory properties of its natural inspiration while offering the purity, stability, and consistency achievable only through controlled chemical synthesis.[1][3][4][5] This guide provides an in-depth exploration of the chemical synthesis and rigorous analytical characterization of HPPBA, designed for researchers, formulators, and drug development professionals dedicated to creating effective, science-backed solutions for skin health.
Section 1: Molecular Profile and Physicochemical Properties
Before delving into its synthesis, it is crucial to understand the fundamental properties of HPPBA. These characteristics govern its behavior in formulations and its interaction with biological systems.
| Property | Value | Source(s) |
| IUPAC Name | 2-[3-(4-hydroxyphenyl) propanoylamino] benzoic acid | [4] |
| Synonyms | Dihydroavenanthramide D, Synthetic Avenanthramide | [1][2][4][6] |
| CAS Number | 697235-49-7 | [4][7] |
| Molecular Formula | C16H15NO4 | [3][4][6][7] |
| Molecular Weight | 285.29 g/mol | [3][6] |
| Appearance | Pure white powder | [4][7] |
| Purity (Typical) | ≥97% (HPLC) | [4][7] |
| Solubility | Low solubility in water; higher in propylene glycol, ethanol, and with surfactants. | [8][9] |
Section 2: The Synthetic Pathway: Amide Bond Formation
The core of HPPBA synthesis lies in the formation of a stable amide bond. This is achieved through the coupling of a p-hydroxyphenylpropionic acid backbone with anthranilic acid.[1] This process, while conceptually straightforward, requires precise control over reaction conditions to ensure high yield and purity, avoiding unwanted side reactions.
The Causality Behind the Synthetic Strategy
The chosen synthetic route is a classic example of peptide chemistry applied to a non-peptide target. The primary challenge is to make the carboxylic acid of p-hydroxyphenylpropionic acid reactive enough to couple with the relatively stable amine group of anthranilic acid. Direct reaction is inefficient; therefore, the carboxyl group must first be "activated." This is typically accomplished using a coupling agent, which forms a highly reactive intermediate that is then readily attacked by the amine. The selection of starting materials is deliberate:
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p-hydroxyphenylpropionic acid: This molecule provides the phenolic structure that mimics the active portion of natural avenanthramides.[1]
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Anthranilic acid: This component introduces the benzoic acid moiety, contributing to the final structure's overall architecture and biological activity.[1]
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of HPPBA.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example. Specific conditions may vary and should be optimized based on laboratory scale and available reagents.
Materials:
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p-hydroxyphenylpropionic acid
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Anthranilic acid
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-hydroxyphenylpropionic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Carboxylic Acid Activation: Cool the solution to 0°C in an ice bath. Add the coupling agent (e.g., DCC, 1.1 equivalents) portion-wise while stirring. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours to form the active NHS ester.
-
Expert Insight: The use of NHS alongside a carbodiimide coupling agent minimizes side reactions and improves the efficiency of the final amide bond formation.
-
-
Amine Addition: In a separate flask, dissolve anthranilic acid (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated ester mixture from step 2.
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Coupling Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Hydroxyphenyl Propamidobenzoic Acid.
Section 3: Analytical Characterization: A Self-Validating System
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized HPPBA. The convergence of data from multiple orthogonal techniques provides a self-validating confirmation of the final product.
Characterization Workflow Diagram
Caption: Orthogonal approach for HPPBA characterization.
Key Characterization Techniques and Expected Data
| Technique | Purpose | Expected Results / Key Signals |
| HPLC | Quantify purity and identify impurities. | A major peak corresponding to HPPBA with a purity of ≥97%, showing a consistent retention time under specific column and mobile phase conditions.[4][7] |
| Mass Spec. (MS) | Determine the exact molecular weight. | A molecular ion peak [M+H]⁺ at m/z ≈ 286.10 or [M-H]⁻ at m/z ≈ 284.09, confirming the molecular formula C16H15NO4. |
| FTIR | Identify key functional groups. | Broad peak at ~3300-2500 cm⁻¹ (O-H of carboxylic acid), sharp peak at ~3300 cm⁻¹ (N-H of amide), strong peaks at ~1680-1710 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (C=O of amide), peaks at ~1600, 1500 cm⁻¹ (aromatic C=C). |
| ¹H NMR | Elucidate the proton environment and connectivity. | Signals corresponding to aromatic protons (multiple peaks in the δ 6.8-8.5 ppm range), an amide proton (singlet, δ ~8-10 ppm), methylene protons (-CH2-CH2-) adjacent to the aromatic ring and carbonyl group (triplets, δ ~2.5-3.0 ppm), and a broad singlet for the phenolic -OH. |
| ¹³C NMR | Determine the number and type of carbon atoms. | Signals for two carbonyl carbons (δ ~165-175 ppm), multiple signals in the aromatic region (δ ~115-160 ppm), and signals for the two methylene carbons in the aliphatic region (δ ~30-40 ppm). |
Standard Operating Procedures (SOPs) for Characterization
3.3.1. High-Performance Liquid Chromatography (HPLC)
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System: HPLC with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Prep: Dissolve a known concentration of HPPBA in the mobile phase.
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Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total area.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Method: Attenuated Total Reflectance (ATR) or KBr pellet.
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Sample Prep: For ATR, place a small amount of the HPPBA powder directly on the crystal. For KBr, mix ~1 mg of sample with ~100 mg of dry KBr and press into a transparent disk.
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Data Acquisition: Scan from 4000 to 400 cm⁻¹.
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Analysis: Identify characteristic peaks corresponding to the functional groups outlined in the table above.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve the compound and show exchangeable protons (OH, NH).
-
Sample Prep: Dissolve 5-10 mg of HPPBA in ~0.7 mL of DMSO-d6.
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Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Assign the observed chemical shifts, multiplicities, and integrations to the specific protons and carbons in the HPPBA structure. The correlation between ¹H and ¹³C spectra provides a definitive structural confirmation.
Conclusion: From Synthesis to Application
References
-
Cipher Skincare. (2025). Hydroxyphenyl Propamidobenzoic Acid. Retrieved from [Link]
-
bctchemical. (n.d.). Analysis of Hydroxyphenyl Propamidobenzoic Acid: A scientific journey of the magic whitening ingredient. Retrieved from [Link]
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bctchemical. (n.d.). Hydroxyphenyl Propamidobenzoic Acid. Retrieved from [Link]
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LookChem. (n.d.). Hydroxyphenyl Propamidobenzoic Acid CAS 697235-49-7. Retrieved from [Link]
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Bolise. (n.d.). Buy Hydroxyphenyl Propamidobenzoic Acid Online - Price,Supply,For Sale. Retrieved from [Link]
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UL Prospector. (n.d.). Hydroxyphenyl Propamidobenzoic Acid by Shanghai Coachchem Technology Co., Ltd.. Retrieved from [Link]
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Y&R Chemspec. (n.d.). Best China Hydroxyphenyl Propamidobenzoic Acid factory and manufacturers. Retrieved from [Link]
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YR Chemspec. (n.d.). Famous Hydroxyphenyl Propamidobenzoic Acid Factory, Exporter. Retrieved from [Link]
- Blanchard, G., et al. (2020). Allergic contact dermatitis from a skin-calming cream containing hydroxyphenyl propamidobenzoic acid. Contact Dermatitis. Published by John Wiley & Sons Ltd.
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Walker, A., et al. (2021). Allergic contact dermatitis from a skin‐calming cream containing hydroxyphenyl propamidobenzoic acid. Contact Dermatitis, 84(5), 405-407. Retrieved from [Link]
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Figure 1. 2D Structure of Dihydroavenanthramide D.
